Cas no 1823244-20-7 (benzyl N-(4-formyl-2-nitrophenyl)carbamate)

benzyl N-(4-formyl-2-nitrophenyl)carbamate structure
1823244-20-7 structure
商品名:benzyl N-(4-formyl-2-nitrophenyl)carbamate
CAS番号:1823244-20-7
MF:C15H12N2O5
メガワット:300.266183853149
CID:6383276
PubChem ID:165914933

benzyl N-(4-formyl-2-nitrophenyl)carbamate 化学的及び物理的性質

名前と識別子

    • 1823244-20-7
    • EN300-12640906
    • benzyl N-(4-formyl-2-nitrophenyl)carbamate
    • インチ: 1S/C15H12N2O5/c18-9-12-6-7-13(14(8-12)17(20)21)16-15(19)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)
    • InChIKey: KJHGHNHFOGWLNL-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=CC(C=O)=CC=1[N+](=O)[O-])=O)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 300.07462149g/mol
  • どういたいしつりょう: 300.07462149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 403
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 101Ų

benzyl N-(4-formyl-2-nitrophenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12640906-10.0g
benzyl N-(4-formyl-2-nitrophenyl)carbamate
1823244-20-7
10g
$5221.0 2023-05-25
Enamine
EN300-12640906-0.05g
benzyl N-(4-formyl-2-nitrophenyl)carbamate
1823244-20-7
0.05g
$1020.0 2023-05-25
Enamine
EN300-12640906-1.0g
benzyl N-(4-formyl-2-nitrophenyl)carbamate
1823244-20-7
1g
$1214.0 2023-05-25
Enamine
EN300-12640906-0.1g
benzyl N-(4-formyl-2-nitrophenyl)carbamate
1823244-20-7
0.1g
$1068.0 2023-05-25
Enamine
EN300-12640906-5.0g
benzyl N-(4-formyl-2-nitrophenyl)carbamate
1823244-20-7
5g
$3520.0 2023-05-25
Enamine
EN300-12640906-2.5g
benzyl N-(4-formyl-2-nitrophenyl)carbamate
1823244-20-7
2.5g
$2379.0 2023-05-25
Enamine
EN300-12640906-500mg
benzyl N-(4-formyl-2-nitrophenyl)carbamate
1823244-20-7
500mg
$1165.0 2023-10-02
Enamine
EN300-12640906-2500mg
benzyl N-(4-formyl-2-nitrophenyl)carbamate
1823244-20-7
2500mg
$2379.0 2023-10-02
Enamine
EN300-12640906-1000mg
benzyl N-(4-formyl-2-nitrophenyl)carbamate
1823244-20-7
1000mg
$1214.0 2023-10-02
Enamine
EN300-12640906-5000mg
benzyl N-(4-formyl-2-nitrophenyl)carbamate
1823244-20-7
5000mg
$3520.0 2023-10-02

benzyl N-(4-formyl-2-nitrophenyl)carbamate 関連文献

benzyl N-(4-formyl-2-nitrophenyl)carbamateに関する追加情報

Comprehensive Overview of Benzyl N-(4-formyl-2-nitrophenyl)carbamate (CAS No. 1823244-20-7)

Benzyl N-(4-formyl-2-nitrophenyl)carbamate (CAS No. 1823244-20-7) is a specialized organic compound widely utilized in pharmaceutical intermediates, biochemical research, and material science. Its unique molecular structure, featuring a benzyl carbamate group and a nitro-substituted aromatic aldehyde, makes it a versatile building block for synthesizing complex molecules. Researchers and industries value this compound for its role in developing novel drug candidates and functional materials.

In recent years, the demand for high-purity intermediates like Benzyl N-(4-formyl-2-nitrophenyl)carbamate has surged due to advancements in targeted drug delivery and precision medicine. This compound’s aldehyde and nitro functional groups enable selective reactions, which are critical for constructing heterocyclic compounds—a key focus in anticancer and antiviral research. Its CAS No. 1823244-20-7 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry.

From an industrial perspective, Benzyl N-(4-formyl-2-nitrophenyl)carbamate is often discussed alongside green chemistry trends. Laboratories prioritize sustainable synthesis methods to minimize waste, aligning with global ESG (Environmental, Social, and Governance) goals. The compound’s compatibility with catalytic reactions and microwave-assisted synthesis further enhances its appeal for process optimization.

Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing CAS No. 1823244-20-7. Purity and stability data are crucial for users, especially in GMP-compliant applications. Common queries include "How to store Benzyl N-(4-formyl-2-nitrophenyl)carbamate?"—answers emphasize protection from light and moisture at recommended temperatures.

The compound’s role in peptide coupling and protecting group strategies is another hot topic. Its carbamate moiety is instrumental in solid-phase synthesis, a technique pivotal for bioconjugation and proteomics. Researchers also explore its derivatives for fluorescence labeling, leveraging the nitro-aromatic scaffold’s photophysical properties.

In summary, Benzyl N-(4-formyl-2-nitrophenyl)carbamate (CAS No. 1823244-20-7) bridges multiple scientific disciplines. Its applications span from drug discovery to advanced material design, driven by its reactive versatility and alignment with cutting-edge research trends. As innovation accelerates, this compound remains a staple in high-value chemical synthesis.

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